molecular formula C9H9Cl2N B13364546 (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine

Cat. No.: B13364546
M. Wt: 202.08 g/mol
InChI Key: GKAONAKCDWIZHS-SVGQVSJJSA-N
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Description

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine is a cyclopropylamine derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring substituted with a 2,6-dichlorophenyl group and an amine group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the amine group. One common method involves the reaction of 2,6-dichlorobenzyl chloride with a cyclopropane derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization ensures the efficient production of this compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This inhibition leads to changes in gene expression and can result in the suppression of tumor growth and proliferation . The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2,6-Dichlorophenyl)cyclopropan-1-amine: Known for its LSD1 inhibitory activity.

    (1R,2S)-2-(2,4-Dichlorophenyl)cyclopropan-1-amine: Similar structure but with different substitution pattern on the phenyl ring.

    (1R,2S)-2-(2,6-Difluorophenyl)cyclopropan-1-amine: Fluorine substitution instead of chlorine, affecting its reactivity and biological activity.

Uniqueness

This compound stands out due to its specific inhibition of LSD1, making it a valuable compound in epigenetic research and potential therapeutic applications. Its dichlorophenyl substitution provides unique electronic and steric properties that enhance its binding affinity and selectivity for the target enzyme .

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(1R,2S)-2-(2,6-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2/t5-,8-/m1/s1

InChI Key

GKAONAKCDWIZHS-SVGQVSJJSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1C(C1N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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